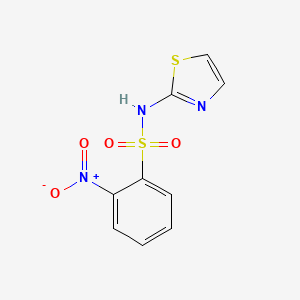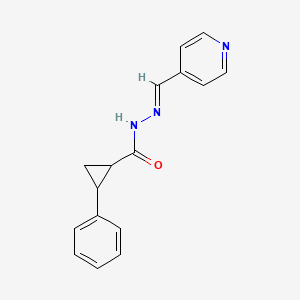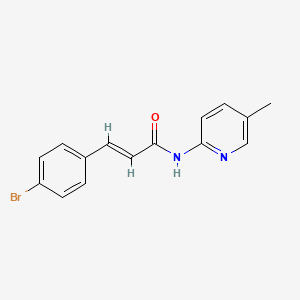![molecular formula C15H19NO B5706549 1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
1-[3-(4-methylphenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MAP belongs to the class of piperidine derivatives and has a molecular formula of C17H21NO. In
作用機序
The exact mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors, leading to an increase in dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of pleasure, motivation, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methylphenyl)acryloyl]piperidine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-methylphenyl)acryloyl]piperidine in lab experiments is its high binding affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that its effects on other neurotransmitters, such as serotonin and norepinephrine, may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-[3-(4-methylphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in the treatment of addiction, as dopamine is involved in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine and its effects on other neurotransmitters.
合成法
1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with piperidine. The resulting intermediate product is then treated with acetic anhydride to yield 1-[3-(4-methylphenyl)acryloyl]piperidine. The purity of the final product can be improved through recrystallization and column chromatography.
科学的研究の応用
1-[3-(4-methylphenyl)acryloyl]piperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit significant binding affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-[3-(4-methylphenyl)acryloyl]piperidine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJRVQIAAPNSQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)
![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)